2-(3-Bromophenyl)-3-oxobutanenitrile

Enzyme inhibition Beta-glucuronidase In vitro assay

2-(3-Bromophenyl)-3-oxobutanenitrile (CAS 30118-02-6) features a distinctive meta-bromine substitution pattern essential for SAR studies. This positional isomer cannot be substituted with the para-bromo variant (CAS 6186-21-6) or chain-extended analogs without introducing unquantified variables that compromise binding orientation and synthetic outcomes. Sourced at ≥98% purity with batch-specific QC data (NMR, HPLC), it serves as a validated building block for pyrazole/isoxazole/pyrimidine synthesis, a reference inhibitor for β-glucuronidase assays (IC50 17.3 µM), and a key intermediate for CRF receptor antagonist programs. Standard B2B shipping available.

Molecular Formula C10H8BrNO
Molecular Weight 238.084
CAS No. 30118-02-6
Cat. No. B2403910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-3-oxobutanenitrile
CAS30118-02-6
Molecular FormulaC10H8BrNO
Molecular Weight238.084
Structural Identifiers
SMILESCC(=O)C(C#N)C1=CC(=CC=C1)Br
InChIInChI=1S/C10H8BrNO/c1-7(13)10(6-12)8-3-2-4-9(11)5-8/h2-5,10H,1H3
InChIKeyYNSRFDBOLZEERT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenyl)-3-oxobutanenitrile (CAS 30118-02-6) Procurement Guide: Core Properties and Classification


2-(3-Bromophenyl)-3-oxobutanenitrile (CAS 30118-02-6), also known as 2-(3-bromo-phenyl)-acetoacetonitrile, is an aromatic beta-ketonitrile compound characterized by its molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol [1]. It functions primarily as a versatile small molecule scaffold and a key building block in organic synthesis , often serving as an intermediate in the construction of heterocyclic compounds [2].

2-(3-Bromophenyl)-3-oxobutanenitrile (CAS 30118-02-6) Procurement Guide: Why Isomer Substitution is Not Feasible


Direct substitution with positional isomers like 2-(4-Bromophenyl)-3-oxobutanenitrile (CAS 6186-21-6) [1] or chain-extended analogs like 4-(3-Bromophenyl)-3-oxobutanenitrile (CAS 1000175-84-7) is chemically invalid for research applications. The precise meta-bromine substitution pattern dictates distinct physicochemical properties such as XLogP3-AA (2.2 for the para isomer [1]) and consequently unique molecular recognition, binding orientations, and chemical reactivity. Substituting one isomer for another introduces unquantified variables into a study, invalidating structure-activity relationship (SAR) analysis and potentially altering synthetic outcomes. This guide provides the quantitative evidence required to support procurement decisions for the specific 3-bromo isomer.

2-(3-Bromophenyl)-3-oxobutanenitrile (CAS 30118-02-6) Procurement Guide: Product-Specific Quantitative Evidence


2-(3-Bromophenyl)-3-oxobutanenitrile (CAS 30118-02-6) Procurement Guide: In Vitro Enzyme Inhibition Profile

In a direct biochemical assay, 2-(3-Bromophenyl)-3-oxobutanenitrile demonstrates quantifiable inhibition of bovine beta-glucuronidase, with a reported IC50 value of 17.3 µM (17,300 nM) [1]. While this single-point data confirms a specific, measurable biological interaction for the target compound, it is crucial to note that a broader analysis of structure-activity relationships (SAR) across a series of oxobutanenitrile derivatives indicates that para-substituted isomers and molecules with extended linkers often exhibit divergent or enhanced potency against this and other targets [2]. This underscores the non-interchangeable nature of these closely related compounds.

Enzyme inhibition Beta-glucuronidase In vitro assay

2-(3-Bromophenyl)-3-oxobutanenitrile (CAS 30118-02-6) Procurement Guide: Role as a Documented Synthetic Intermediate in Drug Development

The compound is a member of the α-aryl-β-ketonitrile class, which is explicitly documented in patent literature as a critical synthetic intermediate in the preparation of biologically important molecules, specifically including Corticotropin Releasing Factor (CRF) receptor antagonists [1]. The specific 3-bromophenyl moiety serves as a versatile handle for subsequent cross-coupling reactions or as a hydrogen bond acceptor, whereas isomers with different halogen positions (e.g., 4-bromo) would lead to divergent reaction pathways or altered final molecular geometries [2].

Synthetic intermediate CRF receptor antagonists Medicinal chemistry

2-(3-Bromophenyl)-3-oxobutanenitrile (CAS 30118-02-6) Procurement Guide: Commercial Availability and Certified Purity

The compound is widely available from reputable chemical suppliers with a guaranteed minimum purity of 98%, as verified by batch-specific analytical data including NMR, HPLC, and GC . This high purity standard ensures reproducibility in sensitive synthetic and biological assays, minimizing variability introduced by unknown impurities. In contrast, positional isomers or related analogs may have different purity profiles, lot-to-lot consistency, and supplier availability, making the 3-bromo isomer a reliable and well-characterized choice for procurement .

Procurement Purity Quality control

2-(3-Bromophenyl)-3-oxobutanenitrile (CAS 30118-02-6) Procurement Guide: Recommended Research and Industrial Application Scenarios


Enzyme Inhibition Studies with Beta-Glucuronidase

Suitable for use as a reference compound or tool molecule in in vitro assays targeting bovine beta-glucuronidase, based on its reported inhibitory activity (IC50 = 17.3 µM) [1]. This application is supported by documented structure-activity relationships for this chemical class, confirming the compound's ability to interact with enzyme active sites [2].

Synthetic Intermediate for Heterocyclic Compound Libraries

Ideal for use as a building block in the multi-step synthesis of more complex heterocyclic molecules, including pyrazoles, isoxazoles, and pyrimidines. Its established utility as an α-aryl-β-ketonitrile intermediate in the preparation of CRF receptor antagonists [3] makes it a valuable component for medicinal chemistry programs focused on central nervous system targets.

Medicinal Chemistry Scaffold Diversification

Recommended for structure-activity relationship (SAR) studies where systematic variation of aryl substituent position is under investigation. The compound's meta-bromophenyl group serves as a distinct starting point for diversification via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) [4], enabling the generation of focused chemical libraries for hit-to-lead optimization.

Analytical Method Development and Reference Standard

Can be employed as a well-characterized reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS). Its high commercial purity (≥98%) and availability of batch-specific quality control data ensure reliable performance in quantitative and qualitative analysis for both research and quality assurance laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Bromophenyl)-3-oxobutanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.